molecular formula C24H31KO4 B13400870 potassium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate

potassium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate

Cat. No.: B13400870
M. Wt: 422.6 g/mol
InChI Key: UPTLNSOWUJYZNB-LCFPDAFPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Drospirenone Acid Potassium Salt is a synthetic steroidal compound derived from drospirenone, which is commonly used in oral contraceptives and hormone replacement therapy. Drospirenone itself is a progestin with antimineralocorticoid and antiandrogenic properties, making it effective in preventing pregnancy and treating conditions like premenstrual dysphoric disorder and acne .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of drospirenone involves multiple steps, starting from steroidal precursors. One common method involves the oxidation of 17α-(3-hydroxypropyl)-6β,7β,15β,16β-dimethylene-5β-androstane-3β,5,17β-triol . The process includes:

    Oxidation: Using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Cyclization: Formation of the spirolactone ring structure.

    Purification: Column chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of drospirenone typically follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch reactors: For controlled reaction conditions.

    Continuous flow systems: For efficient large-scale production.

    Purification techniques: Such as crystallization and high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions: Drospirenone Acid Potassium Salt undergoes various chemical reactions, including:

    Oxidation: Conversion to drospirenone acid.

    Reduction: Formation of dihydrodrospirenone derivatives.

    Substitution: Reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, dichloromethane, tetrahydrofuran.

Major Products:

    Drospirenone acid: Formed through oxidation.

    Dihydrodrospirenone: Formed through reduction.

Scientific Research Applications

Drospirenone Acid Potassium Salt has a wide range of applications in scientific research:

Mechanism of Action

Drospirenone Acid Potassium Salt exerts its effects primarily through its interaction with progesterone receptors. It acts as an agonist, mimicking the effects of natural progesterone. Additionally, it has antimineralocorticoid activity, which helps in reducing water retention and blood pressure . The molecular targets include:

    Progesterone receptors: Modulating reproductive functions.

    Mineralocorticoid receptors: Reducing sodium and water retention.

Comparison with Similar Compounds

Uniqueness: Drospirenone Acid Potassium Salt stands out due to its dual activity as a progestin and antimineralocorticoid. This makes it particularly effective in managing conditions like premenstrual dysphoric disorder and acne, in addition to its contraceptive properties .

Properties

Molecular Formula

C24H31KO4

Molecular Weight

422.6 g/mol

IUPAC Name

potassium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate

InChI

InChI=1S/C24H32O4.K/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);/q;+1/p-1/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;/m1./s1

InChI Key

UPTLNSOWUJYZNB-LCFPDAFPSA-M

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]5(CCC(=O)[O-])O)C.[K+]

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)[O-])O)C.[K+]

Origin of Product

United States

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